
Technical Support Center: Overcoming
Autofluorescence in Biliverdin Hydrochloride

Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Biliverdin hydrochloride

Cat. No.: B15588847 Get Quote

Welcome to the technical support center for biliverdin hydrochloride imaging. This resource

is designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and answers to frequently asked questions regarding

autofluorescence in biliverdin-based imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in biliverdin hydrochloride imaging?

Autofluorescence is the natural fluorescence emitted by biological samples from endogenous

molecules, which can interfere with the detection of the specific signal from your fluorescent

marker, in this case, biliverdin hydrochloride.[1] This can lead to a low signal-to-noise ratio,

making it difficult to distinguish the true signal from the background noise.[2] Common sources

of autofluorescence in biological samples include:

Endogenous Molecules: Naturally occurring fluorophores such as NADH, collagen, elastin,

and lipofuscin.[1]

Fixation-Induced: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react

with amines in the tissue to create fluorescent products.[1]

Red Blood Cells: The heme group in red blood cells is a significant source of

autofluorescence.[3]
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Biliverdin's own fluorescence can be relatively weak, making it particularly susceptible to being

obscured by strong autofluorescence.[4]

Q2: How can I determine if the background signal in my images is from autofluorescence?

To identify the source of high background, it is crucial to include proper controls in your

experiment. A key control is an unstained sample that has gone through all the same

processing steps as your stained sample (e.g., fixation, permeabilization).[5] If you observe a

significant signal in this unstained control at the same wavelengths you are using to image

biliverdin, it is highly likely that you are dealing with autofluorescence.[6]

Q3: What are the spectral properties of biliverdin hydrochloride that I should be aware of?

Biliverdin hydrochloride has complex photophysical properties that can be influenced by its

environment. It has major absorbance peaks at approximately 376 nm and 689 nm.[4] While it

is often used as a chromophore for near-infrared (NIR) fluorescent proteins, it does possess

intrinsic fluorescence. The emission maximum has been reported around 674 nm.[4][6]

However, its fluorescence quantum yield is generally low in aqueous solutions but can be

enhanced by binding to proteins or upon UV irradiation.[4][7] One study also reported using an

excitation of ~485 nm and detecting emission at ~530 nm for biliverdin in a cell-based assay, a

region where autofluorescence from flavins is common.[8]

Troubleshooting Guides
This section provides a question-and-answer style guide to directly address specific issues you

may encounter during your biliverdin hydrochloride imaging experiments.

Issue 1: High background fluorescence is obscuring my biliverdin signal.

High background is a common issue and can often be addressed by optimizing your

experimental protocol.

Have you optimized your sample preparation?

Fixation: If using aldehyde-based fixatives, reduce the fixation time to the minimum

necessary for adequate preservation.[9] Consider switching to a non-aldehyde fixative like

ice-cold methanol or ethanol, which tend to induce less autofluorescence.[3]
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Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells,

a major source of autofluorescence.[9]

Temperature: Avoid excessive heat during sample preparation, as it can increase

autofluorescence.[9]

Have you tried a chemical quenching agent?

Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching

autofluorescence induced by aldehyde fixation.[3] See Protocol 1 for a detailed

methodology.

Sudan Black B (SBB): This is a lipophilic dye that is particularly effective at quenching

autofluorescence from lipofuscin, a common source in aged tissues.[10] Refer to Protocol

2 for a step-by-step guide. Note that SBB can introduce its own background in the far-red

spectrum.[1]

Issue 2: My biliverdin signal is too weak to distinguish from the background.

If your signal is weak, in addition to reducing the background, you can try to enhance your

specific signal.

Are you using the optimal imaging parameters?

Filter Selection: Ensure your microscope's filter sets are optimized for the excitation and

emission spectra of biliverdin. Given its NIR properties, imaging in the far-red or NIR range

is generally recommended to avoid the bulk of autofluorescence, which is typically

stronger in the blue and green regions of the spectrum.[4]

Fluorophore Choice: If you are using biliverdin as a chromophore for an engineered

protein (like iRFP), ensure efficient binding. In some cases, exogenous biliverdin needs to

be supplied.[11]

Have you considered advanced imaging techniques?

Photobleaching: You can intentionally photobleach the autofluorescence before imaging

your sample. This involves exposing the sample to intense light to destroy the endogenous
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fluorophores.[12][13] See Protocol 3 for guidance.

Spectral Unmixing: This is a powerful computational technique that separates the emission

spectra of different fluorophores, including autofluorescence.[14] This requires a spectral

confocal microscope. A detailed workflow is described in Protocol 4.

Data Presentation
Table 1: Spectral Properties of Biliverdin Hydrochloride and Common Autofluorescent

Molecules.

Fluorophore/Molec
ule

Typical Excitation
Max (nm)

Typical Emission
Max (nm)

Notes

Biliverdin

Hydrochloride
~376, ~689[4] ~674[4]

Fluorescence is

environmentally

sensitive and quantum

yield is generally low.

[4]

Collagen 300 - 450[9] 400 - 500[15]

A major component of

the extracellular

matrix.

Elastin 330 - 400 470 - 520
Found in connective

tissues.

NADH 340 - 460 440 - 470
A key cellular

metabolite.

Flavins 360 - 520 500 - 560
Includes FAD and

FMN.

Lipofuscin 345 - 360 450 - 650

"Aging pigment" that

accumulates in

lysosomes.[1]

Aldehyde Fixatives 355 - 435 420 - 470

Induced by reaction

with cellular

components.
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Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by formaldehyde or

glutaraldehyde fixation.[16][17]

Preparation: After fixation and washing, prepare a fresh 0.1% (w/v) solution of sodium

borohydride in ice-cold PBS. For example, add 10 mg of sodium borohydride to 10 mL of

PBS. Use caution as the solution will fizz.[16]

Incubation: Cover the tissue sections with the freshly prepared sodium borohydride solution

and incubate for 10-15 minutes at room temperature.[16]

Washing: Thoroughly wash the samples with PBS three times for 5 minutes each to remove

all traces of sodium borohydride.

Proceed with Staining: Continue with your standard immunofluorescence or imaging

protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin.[10][18][19]

Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20

minutes and filter the solution to remove any undissolved particles.[19]

Staining: After your primary and secondary antibody incubations and final washes, incubate

the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the

dark.[19]

Washing: Briefly rinse the samples with 70% ethanol, followed by a thorough wash with PBS.

Mounting: Mount the samples in an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence
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This protocol uses high-intensity light to destroy autofluorescent molecules before imaging.[12]

[13]

Sample Preparation: Prepare your sample as you normally would, up to the point of adding

your fluorescent probe (if applicable).

Exposure: Place the sample on the microscope stage and expose it to a broad-spectrum,

high-intensity light source (e.g., a mercury or xenon arc lamp) for an extended period (this

can range from several minutes to over an hour). The optimal duration will need to be

determined empirically.

Monitoring: Periodically check the level of autofluorescence until it has been significantly

reduced.

Imaging: Proceed with your standard imaging protocol for biliverdin hydrochloride.

Protocol 4: Spectral Unmixing for Autofluorescence Subtraction

This technique requires a spectral confocal microscope and appropriate software.[14][20]

Acquire Reference Spectra:

Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a

series of images at different emission wavelengths) to determine the emission spectrum of

the autofluorescence.[21]

Biliverdin Spectrum: Acquire a lambda stack of a sample containing only biliverdin
hydrochloride to get its specific emission spectrum.

Acquire Experimental Image: On your fully stained experimental sample, acquire a lambda

stack covering the emission range of both biliverdin and the autofluorescence.

Linear Unmixing: Use the microscope's software to perform linear unmixing. The software

will use the reference spectra to mathematically calculate the contribution of biliverdin and

autofluorescence to the signal in each pixel of your experimental image.[20]
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Generate Unmixed Images: The output will be separate images showing the isolated signal

from biliverdin and the autofluorescence, allowing for a much clearer view of your specific

signal.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Autofluorescence Troubleshooting

Imaging

Start with Biological Sample

PBS Perfusion (for tissue)
(Removes red blood cells)

Fixation
(Minimize time, consider non-aldehyde)

Image Unstained Control
(Identify Autofluorescence)

Chemical Quenching
(e.g., NaBH4, Sudan Black B)

High Autofluorescence

Photobleaching

High Autofluorescence

Spectral Unmixing

High Autofluorescence

Biliverdin HCl Staining/Induction

Low Autofluorescence

Image Analysis

Fluorescence Microscopy
(Optimize filters for NIR)

End

Final Data

Click to download full resolution via product page

Caption: Experimental workflow for biliverdin imaging with autofluorescence troubleshooting.
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Caption: Troubleshooting logic for high background in biliverdin imaging.
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Caption: Heme catabolism pathway showing the production of biliverdin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15588847?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588847?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588847?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. biotium.com [biotium.com]

2. m.youtube.com [m.youtube.com]

3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

4. benchchem.com [benchchem.com]

5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc.
[stressmarq.com]

6. benchchem.com [benchchem.com]

7. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles -
PMC [pmc.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

9. How to reduce autofluorescence | Proteintech Group [ptglab.com]

10. What to do with high autofluorescence background in pancreatic tissues - an efficient
Sudan black B quenching method for specific immunofluorescence labelling - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. portlandpress.com [portlandpress.com]

12. tandfonline.com [tandfonline.com]

13. researchgate.net [researchgate.net]

14. spiedigitallibrary.org [spiedigitallibrary.org]

15. Autofluorescence of liver tissue and bile: organ functionality monitoring during ischemia
and reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

16. cambridge.org [cambridge.org]

17. docs.research.missouri.edu [docs.research.missouri.edu]

18. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ
hybridization specific fluorescent signals of brain sections - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. meridian.allenpress.com [meridian.allenpress.com]

20. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]

21. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry
[expertcytometry.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://biotium.com/tech-tips-protocols/tech-tip-battling-tissue-autofluorescence/
https://m.youtube.com/watch?v=tQSuPT5Yjsw
https://fluorofinder.com/autofluorescence/
https://www.benchchem.com/pdf/Application_Notes_Biliverdin_Hydrochloride_in_Fluorescence_Imaging.pdf
https://www.stressmarq.com/support/technical-support/troubleshooting/immunofluorescence-troubleshooting/
https://www.stressmarq.com/support/technical-support/troubleshooting/immunofluorescence-troubleshooting/
https://www.benchchem.com/pdf/Technical_Support_Center_Managing_Biliverdin_Hydrochloride_Interference_in_High_Throughput_Screening.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9297654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9297654/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Biliverdin_Hydrochloride_in_Cell_Culture_Experiments.pdf
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://portlandpress.com/biochemsoctrans/article/48/6/2657/226972/Fluorescent-proteins-for-in-vivo-imaging-where-s
https://www.tandfonline.com/doi/pdf/10.2144/01304st05
https://www.researchgate.net/publication/275028351_Rapid_and_simple_method_of_photobleaching_to_reduce_background_autofluorescence_in_lung_tissue_sections
https://www.spiedigitallibrary.org/journals/journal-of-biomedical-optics/volume-14/issue-6/064011/In-vivo-fluorescence-imaging-with-a-multivariate-curve-resolution-spectral/10.1117/1.3258838.full
https://pubmed.ncbi.nlm.nih.gov/24619664/
https://pubmed.ncbi.nlm.nih.gov/24619664/
https://www.cambridge.org/core/services/aop-cambridge-core/content/view/49512D437445FBE154C4C202F2A0925A/S1551929500059101a.pdf/using-borohydride-to-quench-autofluorescence-of-glutaraldehyde.pdf
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://pubmed.ncbi.nlm.nih.gov/20552552/
https://pubmed.ncbi.nlm.nih.gov/20552552/
https://pubmed.ncbi.nlm.nih.gov/20552552/
https://meridian.allenpress.com/aplm/article/135/10/1335/64952/Sudan-Black-B-Reduces-Autofluorescence-in-Murine
https://www.microscopyu.com/techniques/confocal/spectral-imaging-and-linear-unmixing
https://expertcytometry.com/successful-spectral-unmixing/
https://expertcytometry.com/successful-spectral-unmixing/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Overcoming
Autofluorescence in Biliverdin Hydrochloride Imaging]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15588847#overcoming-
autofluorescence-in-biliverdin-hydrochloride-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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